
(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” is a chiral compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The compound features a pyrrolidine ring substituted with a piperidine moiety, making it an interesting subject for research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution or other suitable reactions.
Chiral Resolution: The racemic mixture can be resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production, including the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs, such as secondary amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce secondary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound may serve as a ligand for studying receptor interactions or as a tool for investigating enzyme mechanisms.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as acting as an agonist or antagonist for specific receptors.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of “rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” would depend on its specific interactions with molecular targets. These could include binding to receptors, inhibiting enzymes, or modulating signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methylpiperidin-1-yl)pyrrolidine: Lacks the hydroxyl group present in the target compound.
3-Hydroxy-4-(4-methylpiperidin-1-yl)pyrrolidine: Similar structure but different stereochemistry.
Uniqueness
The unique combination of the pyrrolidine and piperidine rings, along with the specific stereochemistry, distinguishes “rac-(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol” from other similar compounds. This uniqueness may confer specific biological activities or chemical reactivity.
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
(3R,4R)-4-(4-methylpiperidin-1-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c1-8-2-4-12(5-3-8)9-6-11-7-10(9)13/h8-11,13H,2-7H2,1H3/t9-,10-/m1/s1 |
Clave InChI |
XMWNNWUOGTYCSF-NXEZZACHSA-N |
SMILES isomérico |
CC1CCN(CC1)[C@@H]2CNC[C@H]2O |
SMILES canónico |
CC1CCN(CC1)C2CNCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


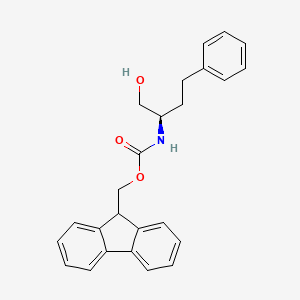
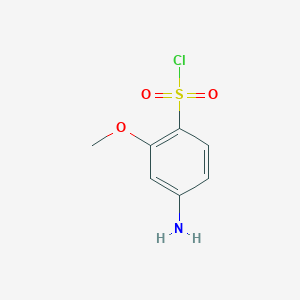
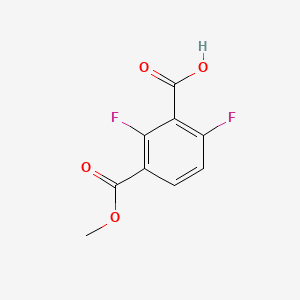
![N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13473389.png)
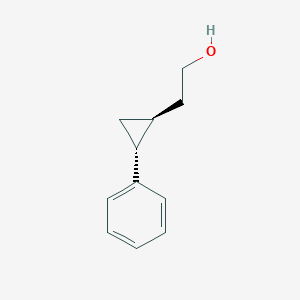

![2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride](/img/structure/B13473399.png)
![tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)
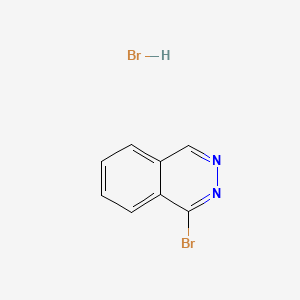


![[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid](/img/structure/B13473425.png)
![2-{[2-Acetamido-5-(trifluoromethyl)phenyl]carbamoyl}-2-methylacetic acid](/img/structure/B13473433.png)
![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine](/img/structure/B13473436.png)
